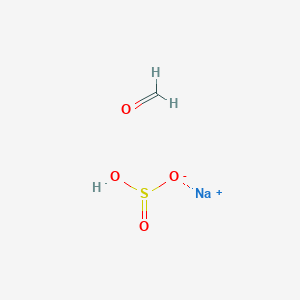

Sodium;formaldehyde;hydrogen sulfite

Description

Historical Context and Early Discoveries of Formaldehyde-Bisulfite Adducts

The scientific investigation into the chemistry of sulfur-aldehyde adducts has a history extending back to the mid-19th century. nih.gov The foundational components of sodium hydroxymethanesulfonate, formaldehyde (B43269) and sulfurous acid salts, were characterized during this period. Formaldehyde (CH₂O) was first reported in 1859 by Alexander Mikhailovich Butlerov and was conclusively identified by August Wilhelm von Hofmann in 1868. formacare.eu

The reaction between aldehydes and bisulfites, which forms the basis of hydroxymethanesulfonate synthesis, was also an early subject of study. This reaction involves the nucleophilic addition of a bisulfite ion to the carbonyl group of an aldehyde. The specific adduct formed from formaldehyde and bisulfite, hydroxymethanesulfonate (HMS), gained significant attention much later. A notable development occurred in 1980 when Dasgupta et al. reported a method for quantifying atmospheric sulfur dioxide (SO₂) by stabilizing it in solution with formaldehyde, thereby producing HMS, which could then be detected using ion chromatography. nih.gov This highlighted the stability of the adduct and opened avenues for its study in environmental contexts. Early research also identified HMS as a significant sulfur(IV) species in fog and low clouds, particularly in polluted environments. nih.govresearchgate.net

Academic Significance and Interdisciplinary Relevance of Hydroxymethanesulfonates

The academic importance of sodium hydroxymethanesulfonate and the corresponding hydroxymethanesulfonate (HMS) anion is broad, spanning multiple scientific fields.

Atmospheric Chemistry : HMS is recognized as a key organosulfate component of fine particulate matter (PM₂.₅), especially in regions with high levels of pollution and under cold, humid conditions. researchgate.netnih.govresearchgate.net Research has demonstrated that HMS can constitute a significant fraction of total particulate sulfur, challenging the long-held assumption that atmospheric sulfur in particles is almost exclusively sulfate (B86663). nih.govacs.orgnih.gov Its formation in fog and cloud water impacts aqueous phase atmospheric chemistry and can contribute to poor air quality episodes, particularly winter haze. nih.govresearchgate.netcopernicus.org The presence of HMS in aerosols suggests the existence of liquid water even at very low temperatures. nih.gov

Organic and Industrial Chemistry : Sodium hydroxymethanesulfonate serves as a useful reagent and intermediate in various chemical processes. It is employed in the preparation of oil-soluble sulfonate additives, which enhance the anticorrosive and dispersant properties of lubricating oils. thegoodscentscompany.comchemicalbook.com In the textile industry, it has been used as a stripping agent and a color-fixing agent. chemicalbook.com Further applications include its use in photography developers and as a flotation agent in the mining of lead and zinc ores. chemicalbook.com

Environmental Science : The compound is utilized in water treatment processes for the removal of chlorine, chloramines, and ammonia (B1221849) from both freshwater and saline water. 2017erp.com Its stability and reactivity make it a subject of interest for understanding the fate and transport of sulfur and aldehyde pollutants in various environmental systems.

Structural Basis and Functional Group Characterization of Sodium Hydroxymethanesulfonate

Sodium hydroxymethanesulfonate is an ionic compound with the chemical formula CH₃NaO₄S. echemi.com It consists of a positively charged sodium cation (Na⁺) and a negatively charged hydroxymethanesulfonate anion (HOCH₂SO₃⁻).

The structural foundation of the anion is a central sulfur atom. This sulfur atom is covalently bonded to three oxygen atoms and one carbon atom of the hydroxymethyl group (-CH₂OH). The key functional groups present in the hydroxymethanesulfonate anion are the hydroxyl group (-OH) and the sulfonate group (-SO₃⁻). The presence of the hydroxyl group and the ionic sulfonate group contributes to the compound's high solubility in water. 2017erp.comcymitquimica.com

The formation of this adduct is a reversible reaction between formaldehyde and sodium bisulfite (NaHSO₃). The equilibrium of this reaction is pH-dependent, with the adduct being most stable in the pH range of 3 to 5.

Below are tables detailing the chemical identifiers and computed properties for sodium hydroxymethanesulfonate.

| Identifier Type | Representation |

|---|---|

| IUPAC Name | sodium;hydroxymethanesulfonate nih.gov |

| CAS Number | 870-72-4 glentham.com |

| Molecular Formula | CH₃NaO₄S nih.gov |

| SMILES | C(O)S(=O)(=O)[O-].[Na+] nih.gov |

| InChI | InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 nih.gov |

| Property | Value |

|---|---|

| Molecular Weight | 134.09 g/mol nih.govglentham.com |

| Appearance | White solid/powder echemi.comnih.gov |

| Water Solubility | 800 g/L (at 20 °C) echemi.com |

| Melting Point | 200 °C (decomposes) echemi.com |

Properties

Molecular Formula |

CH3NaO4S |

|---|---|

Molecular Weight |

134.09 g/mol |

IUPAC Name |

sodium;formaldehyde;hydrogen sulfite |

InChI |

InChI=1S/CH2O.Na.H2O3S/c1-2;;1-4(2)3/h1H2;;(H2,1,2,3)/q;+1;/p-1 |

InChI Key |

XUIVKWAWICCWIQ-UHFFFAOYSA-M |

Canonical SMILES |

C=O.OS(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics

Industrial Production Protocols and Optimization

Industrial production of sodium formaldehyde (B43269) sulfoxylate (B1233899) has evolved from multi-step historical methods to more efficient, optimized protocols designed for scalability and purity.

A prevalent industrial method for producing sodium formaldehyde sulfoxylate is a one-step process that utilizes formaldehyde, a bisulfite source (like sodium bisulfite or sodium metabisulfite), and zinc powder as the primary raw materials. researchgate.netrongdachemical.compatsnap.com This approach is valued for its short process, stable technical conditions, and relatively low equipment investment. rongdachemical.com

The historical precursor to this method involved treating a mixture of formaldehyde and sodium hydrogen sulfite (B76179) with zinc dust and zinc oxide. acs.org Modern protocols have refined this into a more direct synthesis. An alternative, but related, industrial route is the "three-step" or zinc powder-sulfur dioxide-formaldehyde method. rongdachemical.com In this process, sulfur dioxide is reacted with zinc powder to form zinc dithionite (B78146), which is then reacted with formaldehyde and subsequently treated with sodium hydroxide (B78521) in a metathesis reaction to yield the final product. rongdachemical.comgoogle.comgoogle.com

Optimization of the one-step sodium bisulfite method has been a key focus to improve product quality and process efficiency. Research has identified optimal operational conditions to maximize yield and purity, as detailed in the table below. researchgate.net

| Parameter | Optimal Condition | Source |

|---|---|---|

| Reactant Mass Ratio (Zn : Na₂S₂O₅ : CH₂O) | 9 : 10 : 8 | researchgate.net |

| Activation Temperature | ≤ 45°C | researchgate.net |

| Highest Reaction Temperature | 95 - 102°C | researchgate.net |

| Pyroreaction Time | 90 minutes | researchgate.net |

A significant challenge in industrial production is the presence of residual free formaldehyde in the final product, which can impart an undesirable odor and affect stability. google.com A key optimization strategy involves adding anhydrous sodium sulfite during the concentration process. The anhydrous sulfite reacts with both free formaldehyde and water to form sodium hydroxymethanesulfonate and sodium hydroxide, effectively eliminating the odor and preventing the product from absorbing moisture, caking, and decomposing during storage. This process improvement leads to a higher quality, more stable final product suitable for a wide range of applications.

Comparative Analysis of Industrial Production Routes for Hydroxymethanesulfonate

The industrial synthesis of hydroxymethanesulfonate is primarily achieved by the reaction of formaldehyde with a sulfite or bisulfite source in an aqueous medium. While the core reaction is consistent, different routes can be compared based on the choice of sulfur(IV) reagent and subsequent workup procedures.

Common starting materials for the sulfite source include sodium bisulfite (NaHSO₃), sodium metabisulfite (B1197395) (Na₂S₂O₅), and sodium sulfite (Na₂SO₃). The reaction using sodium metabisulfite is prevalent, as it dissolves in water to form sodium bisulfite (Na₂S₂O₅ + H₂O → 2 NaHSO₃) sciencemadness.org.

A typical laboratory or batch production process involves the following steps:

Reagent Preparation : A concentrated aqueous solution or slurry of the sulfite/bisulfite salt is prepared. sciencemadness.org

Reaction : An aqueous formaldehyde solution (formalin) is added, often portion-wise or dropwise, to the sulfite mixture. The reaction is generally exothermic. sciencemadness.org

Isolation and Purification : The primary challenge lies in separating the highly water-soluble adduct from the aqueous reaction mixture. Common strategies include concentrating the solution via vacuum evaporation and inducing precipitation of the adduct by adding a water-miscible organic solvent, such as ethanol (B145695). sciencemadness.org Isopropanol has also been explored, and recrystallization can be performed by dissolving the product in warm water and adding ethanol. sciencemadness.org

The choice of reagent and reaction conditions can impact the ease of isolation and purity of the final product. For instance, using an excess of formaldehyde ensures the complete consumption of the bisulfite. sciencemadness.org The formation of the solid adduct itself is leveraged in some industrial applications as a purification method to separate aldehydes from other organic compounds, highlighting the reaction's utility in purification contexts. nih.govrsc.org

Table 1: Comparison of Production Parameters| Parameter | Sodium Metabisulfite Route | Sodium Sulfite Route | Notes |

|---|---|---|---|

| Primary Reagent | Sodium Metabisulfite (Na₂S₂O₅) | Sodium Sulfite (Na₂SO₃) | Na₂S₂O₅ forms NaHSO₃ in water. sciencemadness.org |

| Reaction Medium | Aqueous solution | Aqueous slurry/solution | The reaction is performed in water. sciencemadness.org |

| Key Reaction Step | Addition of formaldehyde to a concentrated bisulfite solution. sciencemadness.org | Addition of formaldehyde to a warmed sulfite slurry. sciencemadness.org | The reaction is typically exothermic. sciencemadness.org |

| Isolation Method | Concentration of the solution followed by precipitation with ethanol or isopropanol. sciencemadness.org | Evaporation of water to a slush, followed by cooling to solidify and washing with ethanol. sciencemadness.org | The adduct's polarity makes precipitation with organic solvents a key step. sciencemadness.org |

Mechanistic Insights into Hydroxymethanesulfonate Formation

Nucleophilic Addition Mechanisms of Sulfite and Bisulfite to Carbonyl Compounds

The formation of hydroxymethanesulfonate from formaldehyde and sulfite/bisulfite is a classic example of a nucleophilic addition reaction to a carbonyl group. quora.comorganicmystery.comoxfordsciencetrove.com The mechanism is driven by the inherent polarity of the carbonyl bond (C=O), where the oxygen atom is more electronegative, creating a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbonyl carbon. quora.comorganicmystery.comquora.com This electrophilic carbon is susceptible to attack by a nucleophile. quora.comquora.comlibretexts.org

While both bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions are present in the aqueous solution, research indicates that the sulfite dianion (SO₃²⁻) is the more potent nucleophile in this reaction. youtube.comresearchgate.net The reaction rate with sulfite is approximately five orders of magnitude faster than with bisulfite. researchgate.netnih.gov

The key mechanistic steps are:

Nucleophilic Attack : The sulfite ion attacks the electrophilic carbonyl carbon of the formaldehyde molecule. Notably, the attack occurs through the sulfur atom, not the oxygen atoms. This is because sulfur is less electronegative and more polarizable than oxygen, making it a stronger nucleophilic center. youtube.commsu.edu This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom. organicmystery.comlibretexts.orgyoutube.com

Formation of a Tetrahedral Intermediate : This step results in the formation of a tetrahedral alkoxide intermediate, with a new carbon-sulfur bond and a negative charge on the oxygen atom. libretexts.orgyoutube.com

Protonation : The negatively charged oxygen atom is subsequently protonated, typically by a water molecule or other available proton source in the medium, to yield the final hydroxymethanesulfonate product. libretexts.orgyoutube.com

This reaction is reversible, a characteristic that is exploited in the purification of carbonyl compounds. quora.comyoutube.com By treating the adduct with dilute acid or base, the original carbonyl compound can be regenerated. quora.comrochester.edu

Role of Radical Intermediates in Adduct Formation

The predominant mechanism for the formation of hydroxymethanesulfonate in aqueous synthesis is the ionic nucleophilic addition pathway. However, radical intermediates have been proposed in related but distinct chemical environments, particularly in atmospheric chemistry.

In the marine atmosphere, a gas-phase formation mechanism has been proposed involving the •OOCH₂SO₃H radical, which is formed from the isomerization and oxidation of the methylsulfonoxyl radical (CH₃SO₃•). researchgate.net Another study describes a method to access ketyl radicals from aldehydes via single-electron oxidation and desulfination of α-hydroxy sulfinates, which are adducts formed from the addition of sulfoxylate (SO₂²⁻) to aldehydes. researchgate.net

These instances represent specific, context-dependent pathways and are not considered the primary mechanism for the standard synthesis of the formaldehyde-bisulfite adduct in a controlled aqueous environment. The conventional industrial and laboratory syntheses are overwhelmingly understood to proceed through the non-radical, nucleophilic addition mechanism.

Kinetic Modeling and Rate Constant Determination in Formaldehyde-Sulfite Reactions

The reaction between formaldehyde and sulfite is well-known for its complex kinetic behavior, often demonstrated as a "clock reaction". sci-hub.senih.govacs.orgflinnsci.ca This phenomenon is characterized by an induction period with a slow pH change, followed by a rapid increase in pH as the reaction nears completion. researchgate.netsci-hub.senih.gov

Kinetic models reveal that under many laboratory conditions, the rate-determining step is the dehydration of methylene (B1212753) glycol (CH₂(OH)₂), the hydrated form of formaldehyde in aqueous solutions, to yield the free formaldehyde (HCHO) required for the reaction. sci-hub.se

The hydroxide ions produced are immediately neutralized by the bisulfite ions present in the solution (HSO₃⁻ + OH⁻ → SO₃²⁻ + H₂O), which acts as a buffer system. sci-hub.seflinnsci.ca The "clock" effect, or the sudden pH jump, occurs when the bisulfite buffer is consumed. researchgate.netsci-hub.se

Rate constants for the formation of bisulfite adducts have been determined for various carbonyl compounds. The reaction with formaldehyde is notably fast.

Table 2: Logarithm of the Rate Constant (log k) for Sulfite Adduct Formation| Compound | log k | Source |

|---|---|---|

| Formaldehyde (CH₂O) | 6.98 - 7.34 | Hine et al. researchgate.net |

| Acetaldehyde (B116499) (CH₃CHO) | 4.72 | Hine et al. researchgate.net |

| Acetone (CH₃COCH₃) | 2.46 - 2.51 | Hine et al. researchgate.net |

Influence of pH and Temperature on Formaldehyde-Bisulfite Adduct Reaction Dynamics

Both pH and temperature significantly influence the formation and stability of the formaldehyde-bisulfite adduct.

Influence of pH : The pH of the reaction medium is a critical parameter. The formation of hydroxymethanesulfonate is highly sensitive to pH because the concentration of the primary nucleophile, sulfite (SO₃²⁻), is dependent on the HSO₃⁻/SO₃²⁻ equilibrium (pKa ≈ 7.2). researchgate.net The reaction proceeds primarily through sulfite ions at a pH greater than 4. sci-hub.se In atmospheric chemistry, a moderate pH range of 4 to 6 is considered favorable for adduct formation. nih.gov The dissociation of the adduct back to formaldehyde and bisulfite is also pH-dependent, with dissociation increasing as the pH of the medium increases. nih.gov The "clock reaction" behavior is a direct consequence of the buffering capacity of the HSO₃⁻/SO₃²⁻ system, which maintains a relatively stable pH until the bisulfite is depleted, leading to a sharp pH increase. researchgate.netnih.govflinnsci.ca

Influence of Temperature : Temperature affects both the reaction kinetics and the stability of the adduct. Lower temperatures are generally favorable for the stability of hydroxymethanesulfonate. nih.gov In the context of atmospheric science, extremely low temperatures have been shown to facilitate adduct production, partly because the solubility of the gaseous precursors (SO₂ and formaldehyde) in aqueous aerosols increases at lower temperatures. nih.govnasa.gov Conversely, the adduct decomposes upon heating, with a reported decomposition temperature of around 200°C. sciencemadness.org

Advanced Purification and Isolation Techniques for Formaldehyde-Bisulfite Adducts

The reversible formation of the formaldehyde-bisulfite adduct provides a powerful tool for the purification of aldehydes from mixtures containing non-carbonyl compounds. quora.comrochester.edu Because the adduct is a salt, its solubility characteristics differ significantly from the parent aldehyde, enabling separation.

Several techniques are employed for the purification and isolation of the adduct itself:

Precipitation with Organic Solvents : A common and effective method for isolating the highly water-soluble adduct is to add a water-miscible organic solvent, such as ethanol or isopropanol, to the concentrated aqueous reaction mixture. sciencemadness.org This reduces the adduct's solubility, causing it to precipitate out as a solid, which can then be collected by filtration. sciencemadness.orgnih.gov

Extraction Protocols : Specialized extraction protocols can be used. By combining a miscible organic solvent (like methanol (B129727) or dimethylformamide) with a saturated sodium bisulfite solution, aldehydes are converted into their charged adducts. The introduction of an immiscible organic layer then allows for the separation of other organic components, with the adduct remaining in the aqueous layer. rochester.edunih.gov

Crystallization and Recrystallization : The crude solid adduct can be further purified by recrystallization. This typically involves dissolving the solid in a minimal amount of warm water, followed by the addition of a solvent like ethanol to induce the formation of purer crystals upon cooling. sciencemadness.org

Filtration of Solid Adducts : In certain synthetic applications, such as the production of ionizable lipids, the adduct is intentionally formed as a stable, crystalline solid. This allows for its purification via simple filtration, which is a highly scalable and efficient alternative to chromatographic methods. nih.govrsc.orgresearchgate.net

Vacuum Concentration : To facilitate precipitation and increase yield, the aqueous solution containing the adduct is often concentrated under reduced pressure (e.g., using a rotary evaporator) to remove excess water before the addition of an anti-solvent like ethanol. sciencemadness.org

These techniques leverage the adduct's salt-like properties to achieve effective isolation and purification from both the reaction medium and unreacted starting materials or byproducts.

Chemical Reactivity and Transformative Pathways

Reductive Reactions Mediated by Sodium Hydroxymethanesulfonate

Sodium hydroxymethanesulfonate, also known as Rongalite, is recognized for its capacity to act as a reducing agent. It provides a source of the sulfoxylate (B1233899) ion (SO₂²⁻), which is key to its reductive capabilities. The compound's stability in alkaline conditions contrasts with its ready decomposition in acidic media, a property that is harnessed to initiate reduction reactions. nih.gov

Reduction of α-Keto Esters and Amides

Sodium hydroxymethanesulfonate facilitates the chemoselective reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy derivatives. organic-chemistry.org This transformation is notable for its efficiency and mild reaction conditions, proceeding without the need for transition metals or traditional hydride reagents. organic-chemistry.org The reaction demonstrates broad functional group tolerance, leaving moieties such as halides, alkenes, amides, and nitriles intact. organic-chemistry.org The process yields a wide array of α-hydroxy esters and α-hydroxy amides in very good yields. organic-chemistry.org Various methods have been developed for this reduction, including using tosylhydrazine in the presence of NaHCO₃, sodium formate (B1220265) as a hydrogen source, and electrochemical approaches with methanol (B129727) as the hydrogen source. researchgate.netrsc.org

Table 1: Examples of Reductive Methods for α-Keto Amides

| Reducing System | Key Features | Product |

| Sodium Hydroxymethanesulfonate (Rongalite) | Transition metal- and hydride-free; radical mechanism. organic-chemistry.org | α-Hydroxy Amides/Esters |

| Tosylhydrazine / NaHCO₃ | Chemoselective reduction. researchgate.net | α-Hydroxy Amides/Esters |

| Sodium Formate | Catalyst- and additive-free transfer hydrogenation. researchgate.net | α-Hydroxy Amides |

| Electrochemical (Methanol/KI) | Avoids traditional reducing agents; metal-free. rsc.org | α-Hydroxy Amides |

| Zn–Salt–EtOH | Effective for α-diketones and oxo amides. rsc.org | Hydroxy Ketones/Amides |

Debromination of Vicinal Dibromoalkanes

One of the documented applications of sodium hydroxymethanesulfinate dihydrate is the debromination of vicinal dibromoalkanes. This reaction converts a molecule containing two bromine atoms on adjacent carbon atoms into an alkene, effectively removing the bromine and forming a carbon-carbon double bond. This transformation is a key step in organic synthesis, often used for the deprotection of alkenes that were protected via bromination. researchgate.net

Reductive Dehalogenation of Aldehydes and Ketones

Sodium hydroxymethanesulfinate is also employed in the reductive dehalogenation of α-halo aldehydes and α-halo ketones. This process involves the removal of a halogen atom from the carbon atom adjacent to the carbonyl group and its replacement with a hydrogen atom. This reactivity underscores the compound's utility in transforming halogenated carbonyl compounds into their non-halogenated counterparts.

Elucidation of Reductive Mechanisms

The precise mechanism of action for sodium hydroxymethanesulfonate as a reducing agent is complex and not entirely understood. However, it is fundamentally considered a source of the SO₂²⁻ anion. In the reduction of α-keto esters and amides, a radical mechanism has been proposed. organic-chemistry.orgresearchgate.net

A key aspect of its reactivity is its decomposition in acidic environments. nih.gov This decomposition is preceded by an induction period that lasts as long as molecular oxygen is present, indicating that the consumption of oxygen is a prerequisite for the formation of the active reducing species, dithionite (B78146) (S₂O₄²⁻). nih.gov During this process, intermediates such as the sulfite (B76179) radical (SO₃⁻) have been detected. nih.gov This radical species likely plays a significant role in the single-electron transfer steps characteristic of the reduction reactions it mediates.

Substitution Reactions and Sulfone Synthesis

Sodium hydroxymethanesulfonate serves as a versatile reagent for introducing SO₂ groups into organic molecules, making it a valuable tool in the synthesis of sulfones. Acting as a nucleophile, it reacts with various alkylating agents to form sulfones. This process is a cornerstone of organosulfur chemistry, as sulfones are important structural motifs in many biologically active molecules and materials. nih.govbaranlab.org

The reaction involves the displacement of a leaving group (such as a halide) on an organic molecule by the sulfinate anion generated from sodium hydroxymethanesulfonate. For instance, it reacts with alkyl halides to produce the corresponding alkyl sulfones. organic-chemistry.org While the primary reaction occurs at the sulfur atom to yield a sulfone, alkylation can occasionally happen at an oxygen atom, leading to the formation of an isomeric sulfinate ester.

Table 2: General Approaches to Sulfone Synthesis

| Method | Reactants | Catalyst/Conditions |

| Oxidation | Sulfides | H₂O₂ / Tantalum or Niobium Carbide organic-chemistry.org |

| Substitution | Alkyl Halides + Sodium Sulfinates | Microwave irradiation in aqueous media organic-chemistry.org |

| Substitution | Primary Alcohols + Sodium Arenesulfinates | NBS, PPh₃, cat. TBAI organic-chemistry.org |

| Coupling | (Hetero)aryl Halides + Sodium Sulfinates | Copper-based catalysts nih.gov |

Decomposition Pathways and Equilibrium Dynamics of Formaldehyde-Bisulfite Adducts

The stability and reactivity of sodium hydroxymethanesulfonate (the formaldehyde-bisulfite adduct, HMS) are dictated by its decomposition and equilibrium dynamics in aqueous solutions. The compound is relatively stable in alkaline environments but undergoes rapid decomposition in acidic conditions. nih.gov

The formation of the adduct is a reversible reaction between formaldehyde (B43269) (HCHO) and bisulfite (HSO₃⁻) or sulfite (SO₃²⁻). researchgate.net

HCHO + HSO₃⁻ ⇌ HOCH₂SO₃⁻

HCHO + SO₃²⁻ ⇌ ⁻OCH₂SO₃⁻ (+H⁺ → HOCH₂SO₃⁻)

The forward reaction rate for the reaction between formaldehyde and sulfite is significantly faster (by about 5 orders of magnitude) than with bisulfite, making the sulfite pathway the primary route of HMS formation. acs.org Consequently, the formation of the adduct is highly sensitive to pH, as the pH governs the equilibrium between sulfite and bisulfite. researchgate.netacs.orgresearchgate.net

In solution, the decomposition of hydroxymethanesulfonate is a complex, multistep process. researchgate.net Kinetic models suggest it involves oxidation on the solution surface as well as bulk reactions, some of which involve oxygen. researchgate.net Under acidic conditions, the decomposition yields a variety of products, including sulfur dioxide. nih.gov The reaction exhibits non-linear dynamics and can behave as a "clock reaction," characterized by a sudden and significant increase in pH after an induction period. researchgate.net This occurs because the initial reaction of formaldehyde with sulfite generates hydroxide (B78521) ions (OH⁻), which are immediately neutralized by the excess bisulfite buffer. Once the bisulfite is consumed, the pH rises sharply. researchgate.net

Reversibility of Adduct Formation in Aqueous Media

The formation of the sodium formaldehyde bisulfite adduct, also known as hydroxymethanesulfonate (HMS), is a reversible reaction in aqueous solutions. researchgate.netresearchgate.net The reaction involves the nucleophilic addition of a bisulfite ion to the carbonyl carbon of formaldehyde. This process effectively sequesters free formaldehyde into a more stable, non-toxic, and biodegradable substance. nih.gov

The equilibrium of this reaction is dynamic and can be shifted. While the adduct is considered very stable under normal temperature and pH conditions, the bond can be broken to release the original reactants. researchgate.net Standard laboratory procedures for regenerating aldehydes from their bisulfite adducts involve dissolving the adduct in water and treating it with either an acid or a base. colab.ws This treatment shifts the equilibrium back towards the reactants, increasing the concentration of free aldehyde, which can then be extracted or utilized in subsequent chemical steps. colab.ws The reaction between formaldehyde and sulfite is characterized by its rapidity, leading to the swift generation of hydroxymethanesulfonate. researchgate.net

Factors Influencing Formaldehyde Release from the Adduct Structure

The release of formaldehyde from the sodium formaldehyde bisulfite adduct is significantly influenced by several key factors, most notably the pH of the solution.

pH: The pH of the aqueous medium is a critical determinant of the adduct's stability. Both acidic and basic conditions can promote the decomposition of the adduct and the release of free formaldehyde. colab.ws High pH environments are particularly effective for efficiently regenerating and extracting the aldehyde from the adduct. colab.ws The formaldehyde-sulfite reaction itself can induce significant pH changes; it is known as an "acid-to-alkali" clock reaction, where the pH can increase rapidly by several units after an induction period. researchgate.net

Concentration of Reactants: The initial concentrations of formaldehyde and sulfite can influence the reaction equilibrium and the timing of pH shifts in the solution. researchgate.net The lag time before a rapid pH increase can be adjusted by altering the formaldehyde concentration relative to the sulfite and bisulfite concentrations in the buffer. researchgate.net

Presence of Other Substances: The presence of other chemical species can impact the stability of the adduct. For instance, studies on sodium bisulfite degradation in dextrose solutions suggest that the chemical environment plays a role in the stability of bisulfite compounds. nih.gov

Table 1: Factors Influencing Formaldehyde Release

| Factor | Influence on Formaldehyde Release | Relevant Findings |

| pH | High pH (alkaline) conditions strongly favor the release of formaldehyde from the adduct. colab.ws | The process of regenerating the aldehyde from the bisulfite adduct is typically achieved by treating the aqueous solution with acid or base. colab.ws |

| Reactant Concentration | The initial concentration of formaldehyde can alter the dynamics of the equilibrium, affecting the rate and timing of pH changes that can lead to adduct decomposition. researchgate.net | The induction time for the characteristic pH jump in the formaldehyde-sulfite system is tunable by adjusting the initial formaldehyde concentration. researchgate.net |

Thermal and Acid-Labile Decomposition Characteristics

Sodium formaldehyde bisulfite exhibits distinct decomposition characteristics when subjected to heat or acidic conditions, highlighting its thermal and acid-labile nature.

The adduct is known to be sensitive to acid. Treating the compound with acid is a standard method to reverse its formation and regenerate the aldehyde, demonstrating its acid-labile properties. colab.ws

Thermally, the compound is stable under normal conditions but will decompose at elevated temperatures. fishersci.com The melting point is cited as 200 °C, at which point decomposition occurs. sigmaaldrich.com Experimental observations have noted the production of gas beginning at temperatures slightly over 160 °C, with more significant decomposition at 200 °C. sciencemadness.org This thermal decomposition can lead to the release of irritating gases and vapors. fishersci.com

Table 2: Hazardous Decomposition Products

| Decomposition Condition | Product | Chemical Formula |

| Thermal | Carbon monoxide | CO |

| Thermal | Carbon dioxide | CO₂ |

| Thermal | Sulfur oxides | SOₓ |

Source: fishersci.com

Role of Environmental Conditions in Adduct Stability and Transformation

The stability and transformation of the sodium formaldehyde bisulfite adduct are intrinsically linked to environmental conditions. While generally stable under normal storage, its integrity is susceptible to changes in temperature and pH. researchgate.netfishersci.com

Temperature: Elevated temperatures are a primary condition to avoid. fishersci.com Heat can induce decomposition, breaking down the adduct and releasing gaseous products such as sulfur oxides. fishersci.com This instability at higher temperatures is a critical consideration for its storage and handling.

pH: The pH of the surrounding medium is a crucial factor. The adduct's stability is greatest in neutral or near-neutral solutions. As demonstrated by the methods used to reverse its formation, shifts towards either acidic or alkaline pH can drive the equilibrium back towards formaldehyde and bisulfite. colab.ws The stability of similar compounds, such as chlorine-based solutions, has also been shown to be lowest at a neutral pH of 7.5 and affected by changes over time, suggesting that pH is a dynamic factor in the stability of chemical adducts. umsha.ac.ir

Incompatible Materials: Contact with strong oxidizing agents should be avoided, as they are considered incompatible materials that can affect the adduct's stability. fishersci.com

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Formaldehyde-Bisulfite Adduct Identification and Quantification

Spectroscopic methods are instrumental in elucidating the molecular structure and concentration of the formaldehyde-bisulfite adduct. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization and quantification of the formaldehyde-bisulfite adduct. longdom.orgnih.gov A straightforward approach for quantifying formaldehyde (B43269) can be achieved using standard ¹H NMR. This technique is based on the detection of the formaldehyde-sodium bisulfite adduct, which is formed when sodium bisulfite reacts with formaldehyde in water. openstax.org The reaction proceeds to completion due to favorable thermodynamics, and the resulting adduct is stable for several days, allowing for accurate measurement. openstax.org

¹H NMR spectra of a 1:1 mixture of glycolaldehyde (B1209225) and sodium bisulfite in D₂O show the disappearance of the aldehyde proton resonances and the appearance of new resonances corresponding to the adduct, indicating that the reaction has consumed more than 99% of the substrate. felixinstruments.com Specifically, the ¹H NMR spectrum of the formaldehyde-bisulfite adduct shows distinct peaks that can be used for its identification. acs.org For instance, in commercial formaldehyde, a small single peak at approximately 9.8 ppm corresponds to the HCHO protons. libretexts.org

¹³C NMR spectroscopy also provides valuable information for the identification of the adduct. researchgate.netmdpi.com The carbonyl-group carbon atoms of aldehydes typically have characteristic ¹³C NMR resonances in the range of 190 to 215 δ. rsc.org The formation of the adduct results in a shift of this signal, providing clear evidence of the reaction.

Recent studies have shown a high correlation between HMS identified by NMR spectroscopy and certain oxygenated organic aerosol components, suggesting its role in aqueous phase atmospheric chemistry. nih.gov

Interactive Table: NMR Data for Formaldehyde and its Bisulfite Adduct

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent |

| Formaldehyde | ¹H | ~9.8 | Singlet | N/A | CDCl₃ |

| Glycolaldehyde | ¹H | 4.9 (hydrate C1), 3.3 (hydrate C2) | Triplet, Doublet | N/A | D₂O |

| Glycolaldehyde-bisulfite adduct | ¹H | 4.3, 3.85 (C1), 3.5 (C2) | N/A | N/A | D₂O |

Raman spectroscopy is a valuable technique for observing the structural changes that occur during the formation of the formaldehyde-bisulfite adduct. researchgate.net This method provides insights into the geometrical structure of the various groups and bonds within a molecule. researchgate.net By comparing the Raman spectra of the reactants (formaldehyde and sodium bisulfite) with the product, the disappearance of certain bonds and the appearance of new ones can be tracked, confirming the reaction. researchgate.net

A key observation in the Raman spectroscopic analysis of this reaction is the disappearance of the carbonyl group (C=O) from formaldehyde. researchgate.net The spectrum of the mixture shows a significant difference from the spectra of the individual reactants, which is strong evidence that a reaction has taken place. researchgate.net Specifically, the strong peaks associated with the carbonyl group in formaldehyde are absent in the spectrum of the adduct. researchgate.net

Furthermore, changes in other vibrational modes can be observed. For example, the -CH₂ aldehyde bend disappears and is replaced by a CH₃ bend, which is consistent with the expected structure of the adduct. researchgate.net There is also a noticeable displacement of the SO₃ bend, likely due to the proximity of the carbon center. researchgate.net These spectral changes provide clear evidence for the formation of the C-S and C-OH bonds in the hydroxymethanesulfonate structure. researchgate.net

Interactive Table: Key Raman Spectral Changes in Formaldehyde-Bisulfite Adduct Formation

| Vibrational Mode | Reactant (Formaldehyde) | Product (Adduct) | Interpretation |

| Carbonyl (C=O) stretch | Present | Absent | Confirmation of reaction at the carbonyl group. |

| -CH₂ aldehyde bend | Present | Absent | Structural change from planar sp² to tetrahedral sp³. |

| CH₃ bend | Absent | Present | Formation of the hydroxymethyl group. |

| SO₃ bend | Present (in bisulfite) | Shifted | Influence of the new C-S bond on the sulfite (B76179) group. |

Mass spectrometry (MS) is a widely used technique for the identification and quantification of chemical compounds, including the formaldehyde-bisulfite adduct, often referred to as hydroxymethanesulfonate (HMS). researchgate.netacs.org However, the analysis of HMS by MS presents several challenges. One of the main difficulties is the lack of unique organic fragments in the mass spectrum of HMS. researchgate.netresearchgate.net The observed organic ions, such as CHO⁺ (m/z=29.00) and CH₂O⁺ (m/z=30.01), are common to many organic species and are not specific signatures for HMS. researchgate.net This makes it challenging to distinguish HMS from other organic compounds in complex mixtures. researchgate.net

Another significant challenge is the potential for misidentification of HMS as sulfate (B86663). researchgate.net This is particularly problematic in aerosol mass spectrometry (AMS), where the fragmentation patterns of different sulfur-containing species can be similar. researchgate.netacs.org The quantification of HMS in ambient mixtures containing multiple inorganic and organic sulfur species is difficult due to the variability of fractional contributions of HₓSO⁺y ions as a function of the matrix. researchgate.net

Despite these challenges, advancements in MS methodologies have improved the ability to detect and quantify HMS. High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) has been used to characterize the mass spectral signatures of HMS. openstax.org In single-particle aerosol mass spectrometry (SPAMS), the negative ion peak at m/z -111 has been assigned to HMS (CH₂(OH)SO₃⁻) with no significant interference from other species in some studies. researchgate.net

Ultra-high-performance liquid chromatography coupled with LTQ-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has also been developed as a feasible analytical method for the identification of HMS. This technique offers improved separation and detection capabilities, helping to overcome some of the challenges associated with direct MS analysis.

Interactive Table: Mass Spectrometry Data for Hydroxymethanesulfonate (HMS)

| Ion | m/z | Technique | Notes |

| CHO⁺ | 29.00 | AMS | Not a unique fragment for HMS. researchgate.net |

| CH₂O⁺ | 30.01 | AMS | Not a unique fragment for HMS. researchgate.net |

| CH₂(OH)SO₃⁻ | -111 | SPAMS | Assigned to HMS with no significant interference in some studies. researchgate.net |

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the interaction of near-infrared light with a sample. longdom.org This interaction provides information about the chemical bonds present, particularly C-H, O-H, and N-H bonds. longdom.org Given the chemical structure of the sodium formaldehyde bisulfite adduct, which contains C-H and O-H bonds, NIR spectroscopy theoretically has the potential for its detection and quantification. researchgate.net

The application of NIR spectroscopy is well-established for the qualitative and quantitative analysis of various organic compounds in industries such as pharmaceuticals, agriculture, and food production. longdom.orgnih.gov It can be used to monitor chemical composition in real-time without the need for sample preparation. The NIR region of the electromagnetic spectrum is particularly sensitive to the vibrational energy of bonds containing hydrogen, making it suitable for analyzing compounds like the formaldehyde-bisulfite adduct. researchgate.net

While NIR spectroscopy has been used for the analysis of sulfonated compounds and aldehyde adducts in a general sense, specific research on the direct non-invasive detection of sodium formaldehyde bisulfite is not extensively documented in the available literature. researchgate.net However, the principles of NIR suggest its feasibility. For instance, NIR has been used to monitor impurities like water in methane (B114726) sulfonic acid and to differentiate aqueous solutions of various chemicals. researchgate.net The development of a specific NIR method for the formaldehyde-bisulfite adduct would require the creation of calibration models based on samples with known concentrations.

Chromatographic Separation and Quantification of Hydroxymethanesulfonates

Chromatographic techniques are essential for separating hydroxymethanesulfonate (HMS) from other components in a mixture, allowing for its accurate quantification. These methods are particularly important when dealing with complex matrices where spectroscopic techniques alone may not provide sufficient selectivity.

Ion chromatography (IC) is a primary and effective method for the separation and quantification of hydroxymethanesulfonate (HMS). rsc.orgresearchgate.netresearchgate.netresearchgate.net This technique is widely used for the analysis of anions in various samples, including atmospheric particulate matter. researchgate.netacs.org An improved IC method can provide efficient separation of sulfate and HMS, allowing for the identification and quantification of both species. researchgate.net

A significant challenge in the IC analysis of HMS is its separation from sulfate, as the two peaks can overlap, leading to the misidentification of HMS as sulfate. researchgate.net The effectiveness of the separation is highly dependent on the type of IC column used. researchgate.net For example, using a column with alkanol quaternary ammonium (B1175870) functional groups (like the AS22) can make the quantification of sulfate and HMS challenging as the peaks are not efficiently separated. researchgate.net In contrast, columns with different internal coatings can provide better separation. researchgate.net

The pH of the eluent in the IC system can also impact the stability of HMS. Under alkaline conditions (pH > 6), HMS can dissociate back to sulfite, which can complicate the analysis. Therefore, careful control of the chromatographic conditions is essential for accurate quantification.

Reverse-phase ion pair HPLC has also been successfully used to separate sulfur species, including sulfite, sulfate, and HMS. researchgate.netacs.org This technique, using a cetylpyridinium-coated C₁₈ column and indirect UV detection, has been shown to be an efficient method for the separation of these compounds. researchgate.netacs.org

Interactive Table: Ion Chromatography Parameters for HMS Analysis

| Parameter | Details | Significance |

| Column Type | AG12A–AS12A, AG22–AS22 (Dionex Ionpac) | The choice of column and its functional groups is critical for the efficient separation of HMS and sulfate. researchgate.net |

| Detection Limit | 0.8 µM for HMS, 0.2 µM for sulfate | Determines the minimum concentration that can be reliably quantified. researchgate.net |

| Eluent pH | Can affect the stability of HMS. | HMS can dissociate at pH > 6. |

| Alternative Method | Reverse-phase ion pair HPLC with a cetylpyridinium-coated C₁₈ column | Provides an alternative approach for the efficient separation of sulfur species. researchgate.netacs.org |

Chemometric Approaches in Analytical Characterization of Formaldehyde-Bisulfite Adducts

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. In the context of the analytical characterization of formaldehyde-bisulfite adducts, chemometric approaches can be invaluable, particularly when applied to data-rich techniques like HPLC, especially when coupled with diode-array detection (DAD) or mass spectrometry (MS). nih.govwiley.com

While specific applications of chemometrics to the "Sodium;formaldehyde;hydrogen sulfite" adduct are not extensively documented, the principles and techniques are broadly applicable. Given that the adduct can exist in equilibrium with its constituent parts (formaldehyde and bisulfite) and may be present in complex mixtures, chemometrics offers powerful tools for data analysis and interpretation.

One of the primary applications of chemometrics is in the resolution of co-eluting peaks in chromatography. researchgate.netnih.gov If other aldehydes or sulfite adducts are present in a sample, their chromatographic peaks may overlap with that of the formaldehyde-bisulfite adduct. Chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to deconvolute the signals and allow for the quantification of the individual components even with incomplete chromatographic separation. unibo.itscilit.com These multivariate calibration methods are particularly useful when analyzing complex samples where baseline separation of all analytes is not feasible. chromatographyonline.com

Furthermore, chemometric methods like Design of Experiments (DoE) can be employed to optimize the HPLC method parameters for the analysis of the adduct. unibo.it This allows for a systematic and efficient way to determine the optimal conditions (e.g., mobile phase composition, flow rate, temperature) to achieve the best separation and detection of the target compound. By applying chemometrics, the development of analytical methods can be accelerated, leading to more robust and reliable results. preprints.org

Pattern recognition techniques, such as PCA, can also be used to classify samples based on their chromatographic profiles. unibo.itchromatographyonline.com This could be useful in quality control settings to compare different batches of a product containing the formaldehyde-bisulfite adduct or to detect adulteration. In essence, chemometrics provides a suite of tools to enhance the quality and information content of analytical data generated for the characterization of formaldehyde-bisulfite adducts.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Formation Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to study the formation mechanism of hydroxymethanesulfonate from the reaction of formaldehyde (B43269) with dissolved sulfur(IV) species. rsc.orgresearchgate.net These studies reveal two primary pathways for adduct formation in an aqueous environment: the reaction of formaldehyde (HCHO) with bisulfite (HSO₃⁻) and its reaction with sulfite (B76179) (SO₃²⁻). rsc.orgresearchgate.net

Theoretical calculations show that the reaction involving the sulfite ion (SO₃²⁻) is significantly more favorable than the pathway involving the bisulfite ion (HSO₃⁻). rsc.orgresearchgate.net The nucleophilic attack of the sulfur atom on the carbonyl carbon of formaldehyde is the key step in forming the C-S bond that characterizes the adduct. researchgate.net

Recent advanced computational work combining high-level quantum chemical calculations with ab initio molecular dynamics (AIMD) has further explored the reaction, particularly highlighting the significant acceleration of HMS formation at the air-water interface compared to the bulk aqueous phase. researchgate.netnih.gov These studies reveal that synergistic enthalpy-entropy effects are the primary drivers of this interfacial catalysis. nih.gov

Free energy diagrams, which map the energy of a system along a reaction coordinate, are critical for understanding reaction feasibility and rates. For the formation of hydroxymethanesulfonate, free energy profiles have been constructed using metadynamics-biased AIMD simulations. researchgate.netnih.gov These simulations provide a detailed picture of the energy landscape for the nucleophilic addition of bisulfite to formaldehyde.

In the bulk aqueous phase, the reaction must overcome a significant free-energy barrier associated with the reorganization of water molecules to accommodate the transition state. nih.gov The simulations show that hydrogen-bonding networks within the water facilitate the necessary proton transfer through a Grotthuss-type mechanism. researchgate.netnih.gov

At the air-water interface, the situation is different. The free energy barrier for the reaction is substantially lower. nih.gov This rate enhancement is attributed to several factors captured in the simulations: partial solvation of the reactants, restricted motion of formaldehyde at the interface, and the presence of an interfacial electric field. researchgate.netnih.gov These combined effects lower both the enthalpic and entropic components of the activation barrier, leading to a predicted reaction rate that is orders of magnitude faster than in bulk water. nih.gov

A key parameter derived from computational studies is the activation energy, which represents the energy barrier that must be overcome for a reaction to occur. Quantum chemical calculations have determined these barriers for the primary formation pathways of hydroxymethanesulfonate. rsc.orgresearchgate.net The calculated activation energy for the reaction between formaldehyde and the sulfite ion (SO₃²⁻) is considerably lower than that for the reaction with the bisulfite ion (HSO₃⁻), indicating that the sulfite pathway is kinetically preferred. rsc.orgresearchgate.net This finding is crucial for understanding the adduct's formation under different pH conditions, as the relative concentrations of bisulfite and sulfite are pH-dependent.

The following table summarizes the computationally determined activation energy barriers for the formation of hydroxymethanesulfonate.

| Reaction Pathway | Calculated Activation Energy Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| HCHO + HSO₃⁻ | 9.7 | DFT (M06-2X) | rsc.orgresearchgate.net |

| HCHO + SO₃²⁻ | 1.6 | DFT (M06-2X) | rsc.orgresearchgate.net |

| HCHO + HSO₃⁻ (Aqueous) | ~5.0 (Water Reorganization Barrier) | AIMD | nih.gov |

Molecular Dynamics Simulations and Structural Analysis

Molecular dynamics (MD) simulations are used to study the motion and interaction of atoms and molecules over time, providing insights into the structure and dynamics of chemical systems. For the hydroxymethanesulfonate adduct, ab initio MD simulations have been particularly insightful for understanding its formation dynamics in an aqueous environment. researchgate.netnih.gov

These simulations show that in bulk water, an extensive hydrogen-bonding network plays a critical role in stabilizing the reactants and facilitating the proton transfers required for the reaction. nih.gov The simulations capture the dynamic reorganization of water molecules around the reacting species as they approach the transition state. researchgate.net

Thermodynamic Modeling of Adduct Stability and Reactivity

Thermodynamic modeling, supported by computational calculations, provides quantitative measures of the stability and reactivity of the formaldehyde-bisulfite adduct. The stability of the adduct is often expressed by its equilibrium constant (K₁), which relates the concentrations of the adduct to its precursors at equilibrium.

Computational studies have revealed that the high stability of the hydroxymethanesulfonate adduct is governed by a combination of favorable enthalpy and entropy changes during its formation. nih.gov The formation of the stable C-S bond is an enthalpically favorable process. AIMD simulations have shown that at the air-water interface, synergistic effects reduce both the activation enthalpy and entropy, making the reaction more favorable and faster. researchgate.netnih.gov Specifically, partial solvation and an interfacial electric field lower the enthalpy, while the restricted movement of formaldehyde lowers the configurational entropy. nih.gov

Experimentally determined stability constants, which are outcomes of the adduct's thermodynamic properties, confirm its high stability in aqueous solutions. osti.govacs.org These experimental values provide a benchmark for validating and refining thermodynamic models. The reactivity of the adduct is inversely related to its stability; its formation as a stable species means it can act as a significant reservoir for both formaldehyde and sulfur(IV) in aqueous systems like fog and clouds. researchgate.netosti.gov

The table below presents key thermodynamic parameters related to the stability of aldehyde-bisulfite adducts.

| Parameter | Adduct | Value | Conditions | Reference |

|---|---|---|---|---|

| Stability Constant (K₁) | Acetaldehyde-bisulfite | (6.90 ± 0.54) x 10⁵ M⁻¹ | μ = 0.2 M; 25 °C | osti.gov |

| Acid Dissociation Constant (pKₐ₃) | Hydroxymethanesulfonate (H-CH(OH)SO₃⁻) | 11.28 | μ = 0 M; 25 °C | osti.gov |

Applications in Advanced Chemical and Environmental Research

Role in Organic Synthesis and Reagent Chemistry

Sodium hydroxymethanesulfonate is a valuable tool in organic synthesis, acting as a precursor, catalyst component, and reducing agent in a variety of transformations.

Sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), a common name for this compound, is utilized as a reducing agent in redox initiator systems for emulsion polymerization. These systems generate free radicals that initiate the polymerization of monomers. For instance, SFS, often paired with an oxidizing agent like a persulfate, effectively initiates the polymerization of monomers such as styrene (B11656) and various acrylates. This redox partnership allows for polymerization to occur at lower temperatures than thermal initiation would require. In some systems, it can be part of a novel initiator system along with surfactants like sodium lauryl sulfate (B86663) for the aqueous polymerization of styrene.

This compound is a key reagent in the synthesis of oil-soluble sulfonate additives for lubricant oils. labdepotinc.comspectrumchemical.comlookchem.compleiades.online These additives are crucial for enhancing the performance of lubricants by improving their anticorrosive, dispersant, and antioxygenic properties. labdepotinc.comspectrumchemical.comlookchem.compleiades.online The synthesis can involve the creation of multipurpose sulfonate additives based on a sulfomethylated alkyl(C10–C14)phenol–formaldehyde condensation product. pleiades.onlineresearchgate.net

The application of sodium formaldehyde bisulfite extends to the field of asymmetric synthesis, where it is used in the preparation of chiral catalysts. lookchem.com Specifically, it is employed in chemical reactions for the synthesis of chiral salen Mn(III) catalysts. lookchem.com Additionally, related bisulfite adducts, such as α-chloroaldehyde bisulfite adducts, have been successfully used in chiral N-heterocyclic carbene (NHC)-catalyzed hetero-Diels–Alder reactions, demonstrating the utility of such adducts in generating chiral molecules with high enantioselectivity under aqueous conditions. nih.gov

Sodium hydroxymethanesulfonate is utilized in conjunction with substituted anilines to produce anilinomethanesulfonates. The synthesis of aminomethylsulfonic acids was first described in 1905, involving the reaction of ammonia (B1221849) with the sodium bisulfite-formaldehyde complex at 70°C, followed by acidification to yield the free acid. google.com

Beyond its role in polymerization, the compound, often referred to as Rongalite in this context, is a versatile and inexpensive reducing agent in a range of organic transformations. organic-chemistry.org It facilitates the transition metal- and hydride-free chemoselective reduction of α-keto esters and α-keto amides to their corresponding α-hydroxy derivatives. organic-chemistry.org This method is noted for its mild conditions and compatibility with other reducible functional groups like halides and alkenes. organic-chemistry.org It can also be used for the dehalogenation of phenacyl halides and other α-haloketones. ontosight.ai As a source of the sulfoxylate anion (SO₂²⁻), it is also used to prepare sulfones. organic-chemistry.org

Table 1: Applications of Sodium;formaldehyde;hydrogen sulfite (B76179) in Organic Synthesis

| Application Area | Specific Use | Reactants/Products |

|---|---|---|

| Polymerization | Component of redox initiator systems | Initiates polymerization of styrene and acrylates |

| Lubricant Additives | Synthesis of oil-soluble sulfonates | Improves anticorrosive and dispersant properties |

| Chiral Synthesis | Preparation of chiral catalysts | Used in synthesis of chiral salen Mn(III) catalysts |

| Heterocyclic Synthesis | Synthesis of anilinomethanesulfonates | Reacts with substituted anilines |

| Reduction Reactions | General reducing agent | Reduction of α-keto esters; dehalogenation |

Environmental Chemistry and Atmospheric Processes

In environmental science, the formation of hydroxymethanesulfonate (HMS), the anion of the titular compound, is a significant atmospheric process. nsf.gov HMS is produced through the aqueous-phase reaction of two major air pollutants: sulfur dioxide (SO₂) and formaldehyde (HCHO). nsf.govbohrium.com This reaction is particularly relevant in atmospheric water, such as fog, clouds, and aerosol liquid water. nsf.govcopernicus.org

The formation of HMS can be a major contributor to fine particle (PM2.5) mass during winter haze pollution events, especially in regions with high emissions of its precursors. copernicus.orgnih.gov For example, studies in Fairbanks, Alaska, and northern China have identified HMS as a significant fraction of particulate sulfur during cold and dark conditions, where photochemical pathways are limited. copernicus.orgnih.gov The formation of HMS sequesters SO₂ in a stable, non-volatile form, which is resistant to oxidation by common atmospheric oxidants like ozone and hydrogen peroxide. copernicus.org This process impacts the atmospheric lifetime and transport of sulfur. copernicus.org The reaction equilibrium is sensitive to temperature and pH, with lower temperatures favoring HMS formation. copernicus.org Therefore, the formation of hydroxymethanesulfonate is a key heterogeneous chemical process influencing air quality and the atmospheric sulfur cycle in polluted environments. copernicus.orgcopernicus.org

Hydroxymethanesulfonate as a Secondary Aerosol Component (HMS)

Hydroxymethanesulfonate (HMS), the adduct formed from the aqueous phase reaction of dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO), is increasingly recognized as a significant secondary aerosol component with substantial impacts on atmospheric chemistry and air quality. rti.orgharvard.edu While historically often misidentified as sulfate in aerosol measurements, recent advancements in analytical techniques have allowed for its distinct quantification, revealing its ubiquitous presence in the atmosphere. rti.orgharvard.edu

The formation of hydroxymethanesulfonate is an aqueous-phase reaction that occurs in atmospheric water, such as cloud and fog droplets, as well as in the liquid water content of aerosols. copernicus.orgcaltech.eduosti.gov The process involves the reaction of dissolved formaldehyde with S(IV) species (sulfite and bisulfite). harvard.edu This reaction is a significant pathway for the conversion of gaseous sulfur dioxide into the particulate phase. bohrium.com The presence of HMS has been confirmed in various atmospheric environments, from polluted urban areas to remote arctic regions, highlighting the widespread nature of this formation pathway. copernicus.orgcaltech.eduosti.gov Aerosol water, in particular, serves as a crucial medium for the heterogeneous formation of HMS, especially during haze events. copernicus.orgcopernicus.org

Table 1: Contribution of HMS to PM2.5 in Different Studies

| Location | Year(s) | Contribution of HMS to PM2.5 Mass | Contribution of HMS to PM2.5 Sulfur |

|---|---|---|---|

| Beijing, China | 2015 | 1.5% (0.4%–4%) | - |

| Beijing, China | 2016 | 2.7% (0.3%–6%) | - |

Several environmental factors influence the atmospheric formation of hydroxymethanesulfonate. Key conditions that favor its production include:

Low Temperatures: Lower temperatures increase the solubility of precursor gases like SO₂ and HCHO in aerosol water. copernicus.org They can also inhibit the volatilization of ammonium (B1175870), which helps to maintain a less acidic environment favorable for HMS stability. forumias.com High HMS concentrations have been observed at temperatures as low as -35°C, indicating the presence of liquid water in particles even at such cold temperatures. acs.orgpwonlyias.com

pH: The formation and decomposition rates of HMS are pH-dependent. Moderately acidic conditions (pH around 4.5) are optimal for HMS formation and preservation. copernicus.org Low pH slows down the formation, while high pH can lead to its decomposition. copernicus.org

High Liquid Water Content: As an aqueous-phase reaction, the presence of liquid water is essential. copernicus.orgforumias.com High relative humidity, which leads to increased aerosol water content, is strongly correlated with higher HMS concentrations. copernicus.org

High Precursor Concentrations: Elevated concentrations of sulfur dioxide (SO₂) and formaldehyde (HCHO) are necessary for HMS formation. copernicus.org

Low Oxidant Levels: The formation of HMS competes with the oxidation of S(IV) by oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂). Therefore, low atmospheric oxidant concentrations, typical of winter haze conditions, favor the HMS formation pathway. copernicus.org

Modeling and observational studies suggest that hydroxymethanesulfonate is globally widespread, with the highest concentrations found in polluted continental regions. rti.orgcopernicus.org Global models estimate that HMS may account for 10% of global particulate sulfur in continental surface air and over 25% in many polluted areas. rti.orgresearchgate.net

Table 2: Regional and Seasonal HMS Distribution

| Region | Season | Key Findings |

|---|---|---|

| East Asia | Winter | Highest simulated HMS concentrations, with averages of 1–3 µg m⁻³. copernicus.org |

| Europe | Colder Periods | Elevated HMS concentrations. copernicus.org |

| North America | Colder Periods | Elevated HMS concentrations. copernicus.org |

| Northern China | Winter | High HMS concentrations observed during severe haze events. copernicus.orgcopernicus.org |

| Fairbanks, Alaska | Winter | Exceptionally high HMS concentrations, peaking in January. acs.org |

The seasonal pattern of HMS typically shows higher concentrations during colder periods. copernicus.org This is attributed to factors such as lower temperatures enhancing precursor solubility and lower photochemical activity leading to reduced oxidant levels, which allows the HMS formation pathway to be more competitive. copernicus.org

Applications in Water Treatment and Remediation

Sodium formaldehyde bisulfite is utilized in water treatment and remediation processes due to its reactive properties. Its applications primarily revolve around the removal of specific chemical contaminants.

It serves as an effective agent for dechlorination, neutralizing both free chlorine (hypochlorites) and combined chlorine (chloramines). 2017erp.comspchemicals.in The neutralization of free chlorine is rapid, occurring within one to five minutes, while the removal of chloramines takes longer, typically between ten to thirty minutes. 2017erp.com This is crucial in wastewater treatment to eliminate excess chlorine before the water is discharged into the environment, preventing harm to aquatic life. spchemicals.ingetwsu.com

The compound also functions as an oxygen scavenger, reacting with dissolved oxygen in water. spchemicals.in This is particularly important in industrial settings, such as in boiler feed water, to prevent oxidative corrosion of metal pipes (B44673) and equipment. spchemicals.in

Furthermore, sodium formaldehyde bisulfite can be used to treat water contaminated with formaldehyde. nih.gov In industrial effluents, formaldehyde can be toxic and inhibit biological wastewater treatment processes. By reacting formaldehyde with sodium bisulfite, it is converted into sodium formaldehyde bisulfite (hydroxymethanesulfonate), which is non-toxic to microorganisms and biodegradable. nih.gov This pretreatment allows for the subsequent effective biological treatment of the wastewater. nih.gov It has also been shown to be effective in removing ammonia from both freshwater and saline water. 2017erp.com Anionic resins pretreated with bisulfite have also been investigated for the removal of aldehydes like acetaldehyde (B116499) from industrial process water, demonstrating high removal efficiency and the potential for resin regeneration. researchgate.net

Chlorine and Chloramine Reduction in Water Systems

Sodium formaldehyde bisulfite is an effective agent for the neutralization of chlorine and chloramines in water systems. 2017erp.com This is critical in aquaculture and municipal water treatment, as residual chlorine and its derivatives are toxic to aquatic life. google.comsyndel.com The compound functions efficiently in both freshwater and saline environments and its performance is not dependent on pH within the typical range of 5.0 to 9.0. 2017erp.com

Research indicates rapid neutralization times, which are crucial for treating water flows effectively. 2017erp.com The reaction mechanism involves the reduction of chlorine gas to chloride. aquainfo.nl

Table 1: Neutralization Time for Chlorine and Chloramines

This table summarizes the typical time required for sodium formaldehyde bisulfite to neutralize free chlorine and chloramines in water systems. 2017erp.com

Ammonia Neutralization in Aquatic Systems

In aquatic environments, particularly in aquaculture, ammonia poses a significant threat to fish and other organisms. Sodium formaldehyde bisulfite is utilized for the neutralization of ammonia. 2017erp.comgoogle.com The compound reacts with ammonia to form a less harmful substance, which has been identified as the aminomethylsulfonate ion. reef2reef.com The neutralization of free ammonia is typically achieved within a timeframe of twelve minutes to one hour. 2017erp.com

Studies have demonstrated that sodium formaldehyde bisulfite is non-toxic to a wide range of aquatic life, including fishes, invertebrates, and plants. 2017erp.com A composition containing sodium formaldehyde bisulfite has been developed specifically for removing ammonia in fish storage systems, proving effective in both freshwater and seawater. jifro.ir The reaction is concentration-dependent; at very low ammonia concentrations (e.g., below 0.5 ppm), the reaction time can be significantly longer. google.com

Decolorization of Industrial Wastewater Effluents

The textile and dyeing industries produce wastewater that is often heavily colored with residual dyes, posing an environmental challenge. Sodium formaldehyde sulfoxylate (SFS) has been identified as an effective reducing agent for decolorizing these effluents, particularly those containing disperse dyes used on polyester (B1180765) fabrics. researchgate.netgoogle.com

One study focused on an optimized process for decolorizing dyed PET fabric. The research found that a combination of specific parameters yielded significant color removal without compromising the fabric's strength. researchgate.net The effectiveness of the SFS treatment was found to be more pronounced for azo and anthraquinone (B42736) dyes compared to quinoline (B57606) dyes. google.com

Table 2: Optimized Conditions for Decolorization of PET Fabric

This table outlines the optimized parameters for using sodium formaldehyde sulfoxylate to decolorize disperse dyes on PET fabric. researchgate.net

Reduction of Heavy Metals in Effluent Streams

Sodium formaldehyde sulfoxylate has applications in the context of heavy metal contamination. It has been used as an active ingredient in treatments for mercury poisoning. In industrial applications, it has been described as a "pan poison" for various heavy metals, including mercury (Hg), gold (Au), copper (Cu), barium (Ba), antimony (Sb), lead (Pb), and bismuth (Bi). The purification process for crude aqueous solutions of SFS itself involves the removal of heavy metal ions like iron, zinc, copper, and manganese, underscoring the interaction between the compound and these metals. google.com

Applications in Textile Chemistry and Processing

In the textile industry, sodium formaldehyde sulfoxylate is a key chemical used in various stages of processing, from finishing to color modification.

Formaldehyde Scavenging and Reduction in Fabric Finishing

Formaldehyde is a key component in many resins used to impart desirable properties to fabrics, such as wrinkle resistance. However, residual or free formaldehyde on finished textiles is a health concern. While compounds like urea (B33335) are historically used as formaldehyde scavengers, the principle of converting formaldehyde to a less harmful substance is relevant. google.com A method for treating formaldehyde in wastewater involves reacting it with sodium sulfite to form sodium formaldehyde bisulfite. This product is not only non-toxic to microorganisms but is also biodegradable, effectively detoxifying the formaldehyde. This process illustrates a key chemical reaction where a sulfite-based compound scavenges formaldehyde, a principle central to reducing its presence in industrial applications.

Use as Stripping and Color-Fixing Agents in Textiles

Sodium formaldehyde sulfoxylate is widely recognized in the textile industry as a powerful reducing agent, primarily used for color removal, a process known as stripping. wikipedia.org It is particularly effective for stripping vat dyestuffs from cellulosic fibers like cotton. google.com This process is necessary to correct dyeing faults, such as uneven shades, or to completely change the color of a fabric. wikipedia.orggoogle.com The compound works by chemically destroying the dye's chromophore, the part of the molecule responsible for color. dyestuffscn.com

It is also a key component in discharge printing, where it is printed onto a dyed fabric to selectively destroy the background color, creating a white or colored pattern. rudolf-group.co.idsilox-india.com Its strong reduction power allows for excellent definition in such prints. rudolf-group.co.id While it is a powerful agent for color removal (stripping), its function is contrary to that of a color-fixing agent, which aims to improve the fastness and retention of dyes on the fabric. fineotex.commade-in-china.comjcsp.org.pkgoogle.com

Table 3: Chemical Compound Names

Application in Durable Press Finishes

The chemical compound sodium;formaldehyde;hydrogen sulfite, also known as sodium formaldehyde bisulfite, has been investigated for its role in textile finishing processes, particularly in the reduction of free formaldehyde. In the production of durable press finishes for cotton fabrics, resins containing formaldehyde are often used to impart wrinkle resistance. However, a significant drawback is the subsequent release of free formaldehyde, which is a known irritant and potential carcinogen.

Research has explored the use of sodium bisulfite as a chemical aftertreatment to mitigate this issue. When a flame retardant finished cotton fabric is treated with sodium bisulfite, it reacts with the free formaldehyde to form a more stable adduct, sodium formaldehyde bisulfite. This reaction effectively reduces the levels of free formaldehyde released from the fabric.

However, this aftertreatment method has its limitations. The process often requires high temperatures, around 80°C or higher, and involves multiple washings to remove the formed adduct, leading to significant consumption of water and energy. Furthermore, sodium bisulfite is a reducing agent, which can affect the shade of dyed materials. A critical concern is the potential for the sodium formaldehyde bisulfite adduct remaining in the fabric to break down over time, which would gradually increase the levels of free formaldehyde during storage. diva-portal.org

Reducing Agents in Textile Dyeing Processes

This compound, under various names including sodium formaldehyde sulfoxylate and Rongalite, serves as a powerful reducing agent in the textile industry. blogspot.comtzgroupusa.com Its primary function is in discharge printing, a process where a colored fabric is printed with a chemical that destroys the dye in specific areas, creating a pattern. multichemexports.comrudolf-group.co.id This compound is effective in providing clear and sharp white or colored discharges on dyed fabrics. taiwantrade.com

It is also utilized for stripping color from dyed fabrics before re-dyeing. blogspot.com The compound's strong reducing action is most effective at high temperatures. blogspot.com In vat dyeing, sodium formaldehyde sulfoxylate is used to reduce the insoluble vat dye to its soluble leuco form, which can then be absorbed by the textile fibers. google.com After dyeing, the fabric is exposed to air, which oxidizes the leuco dye back to its insoluble, colored form, fixing it within the fibers. google.com

The compound's versatility extends to its use as a bleaching agent for both synthetic and natural fibers, offering a gentle action that does not damage the fabric structure. multichemexports.com It is also a key component in reductive cleaning agents for disperse dyes. dyestuffscn.com

Other Specialized Academic and Industrial Uses

Flotation Agent in Lead and Zinc Ore Processing

This compound is utilized as a flotation agent in the processing of lead and zinc ores. chemicalbook.comnih.gov In the froth flotation process, which separates valuable minerals from gangue (waste rock), this chemical compound acts as a depressant. It selectively inhibits the flotation of certain minerals, allowing for the preferential separation of others. This selective depression is crucial for achieving a high-grade concentrate of the desired metal. The compound's ability to complex with metal ions such as copper, zinc, and lead contributes to its effectiveness in this application. chemicalbook.com

Components in Foaming Agent Compositions for Civil Engineering

In the field of civil engineering, this compound is incorporated into foaming agent compositions. chemicalbook.com These foaming agents are used to create lightweight concrete, cellular concrete, and foam-cement. The addition of this compound can influence the properties of the foam, such as its stability and structure, which in turn affects the final characteristics of the lightweight concrete, including its density, strength, and thermal insulation properties.

Use as a Standard in the Synthesis of 3-Hydroxypropionaldehyde

The formaldehyde-sodium bisulfite adduct serves as a standard in the synthesis of 3-Hydroxypropionaldehyde (3HPA). chemicalbook.com 3HPA is a valuable platform chemical that can be converted into various other useful compounds, including 1,3-propanediol, acrylic acid, and malonic acid. In research focused on the biotransformation of glycerol (B35011) to 3HPA, the adduct is used for analytical purposes. nih.govlu.senih.gov For example, it can be used to create a standard curve for quantifying the concentration of 3HPA produced during the biotransformation process. lu.se The stability of the adduct allows for accurate and reproducible measurements. chemicalbook.com

Role in Prebiotic Chemistry Investigations

In the study of prebiotic chemistry, which explores the chemical origins of life, hydroxymethanesulfonate (the anion of this compound) is investigated for its potential role as a reservoir for formaldehyde. nih.govnih.gov Formaldehyde is a key precursor for the synthesis of carbohydrates, which are essential building blocks of life. nih.govnih.gov However, at high concentrations, formaldehyde is unstable and can undergo self-reactions that are not productive for prebiotic synthesis. nih.govnih.gov